![molecular formula C19H19ClN2O2 B4960951 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine](/img/structure/B4960951.png)
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine
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Overview
Description
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine include the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine in lab experiments is its ability to inhibit cancer cell growth, making it a potential treatment for cancer. Additionally, it has been found to have anti-inflammatory effects, which can be useful in studying inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine. One area of research is the development of more potent derivatives of this compound for use in cancer treatment. Additionally, further research is needed to determine the potential of this compound in treating neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine has shown potential in various areas of scientific research. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function make it a promising compound for future research. However, further studies are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine has shown potential in various areas of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, this compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-9-18(22-16-10-14(20)7-8-15(12)16)21-11-13-5-4-6-17(23-2)19(13)24-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOODDXLMOYLOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine |
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